![molecular formula C12H15N3O5 B13806302 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is a nucleoside analog that has garnered significant interest in the fields of chemistry and biomedicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core linked to a ribofuranosyl moiety. It is known for its potential antiviral and anticancer properties, making it a valuable subject of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a ribofuranosyl donor. One common method involves the use of palladium-catalyzed coupling reactions. For instance, 5-iodouridine can be coupled with terminal alkynes in the presence of palladium(0) and copper(I) iodide catalysts to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA-dependent RNA polymerase and helicase/NTPase, making it effective against certain viral infections .
Comparison with Similar Compounds
Similar Compounds
3-(Beta-D-2-Deoxyribofuranosyl)-6-Methylfuro[2,3-D]pyrimidin-2-One: This compound is structurally similar and also exhibits antiviral properties.
4-Methoxy-1-Beta-D-Ribofuranosyl-1H-Pyrazolo[3,4-D]pyrimidin-6-Amine: Another nucleoside analog with anticancer activity.
Uniqueness
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is unique due to its specific structure, which allows it to effectively target viral enzymes and disrupt nucleic acid synthesis. Its combination of antiviral and anticancer properties makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
GCNYJWODKQPZDE-TURQNECASA-N |
Isomeric SMILES |
CC1=CC2=CN(C(=O)N=C2N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


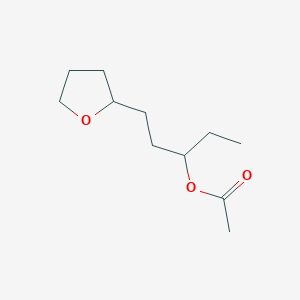
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
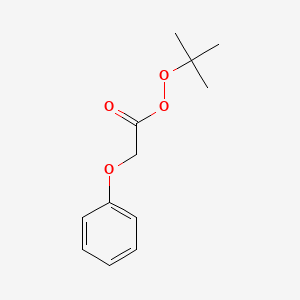

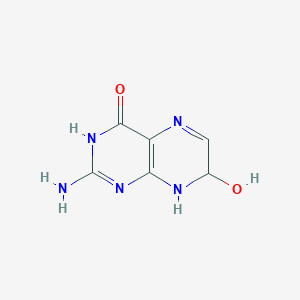
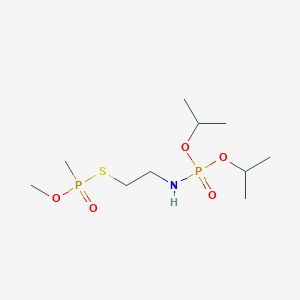
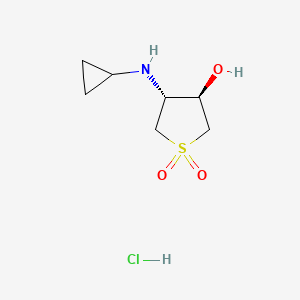
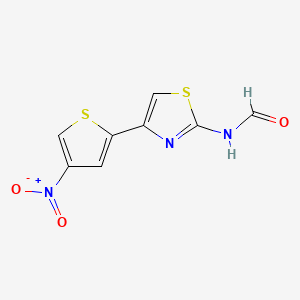

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
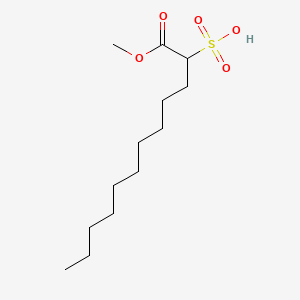
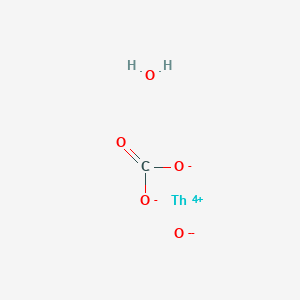
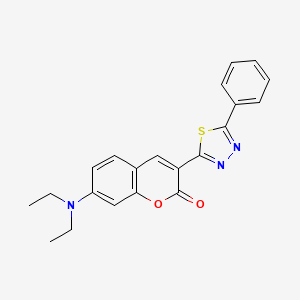
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
